molecular formula C16H16F2N6O B10969808 5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10969808
M. Wt: 346.33 g/mol
InChI Key: LXUKJRSQEWDTRR-UHFFFAOYSA-N
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Description

5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a difluoromethyl group, and a cyclopropyl group, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, introduction of the difluoromethyl group, and the attachment of the cyclopropyl and pyrazolyl groups. One common method involves the use of difluoromethylation reactions, which are crucial for introducing the difluoromethyl group into the heterocyclic core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic protodeboronation and radical processes are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The pyrazolo[1,5-a]pyrimidine core is essential for the compound’s biological activity, as it can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its combination of a cyclopropyl group, a difluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16F2N6O

Molecular Weight

346.33 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H16F2N6O/c1-23-8-9(6-20-23)5-19-16(25)11-7-21-24-13(14(17)18)4-12(10-2-3-10)22-15(11)24/h4,6-8,10,14H,2-3,5H2,1H3,(H,19,25)

InChI Key

LXUKJRSQEWDTRR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4

Origin of Product

United States

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